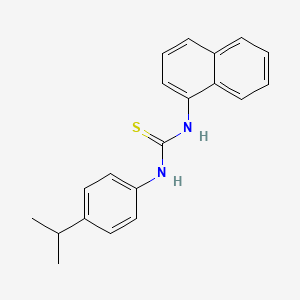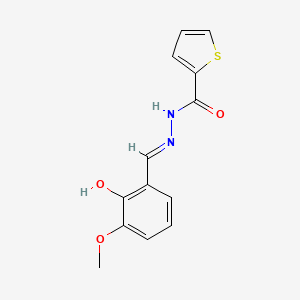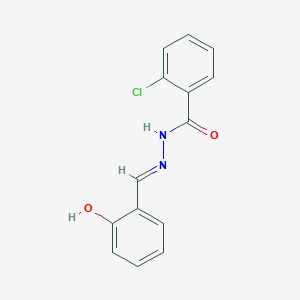![molecular formula C22H19FN4O B6133664 N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-4-fluoro-N-isopropylbenzamide](/img/structure/B6133664.png)
N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-4-fluoro-N-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-4-fluoro-N-isopropylbenzamide, commonly known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies, and researchers are continuing to explore its potential applications.
Wirkmechanismus
TAK-659 works by inhibiting the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TANK-binding kinase 1 (TBK1). These kinases play important roles in signaling pathways that are involved in cancer cell growth and survival, and inhibiting their activity can lead to the death of cancer cells.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to induce cell death in a variety of cancer cell types, including lymphoma, leukemia, and solid tumors. Additionally, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells, as well as to reduce the size of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is that it has shown potent activity against a variety of cancer cell types, including those that are resistant to other therapies. Additionally, TAK-659 has been shown to have a favorable safety profile in preclinical studies, with few adverse effects observed.
One limitation of TAK-659 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, TAK-659 may have limited activity against certain types of cancer, and further research is needed to determine its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659, as this compound has been shown to enhance the activity of other cancer treatments in preclinical studies. Additionally, researchers may explore the use of TAK-659 in combination with immunotherapies, as this compound has been shown to modulate the immune response in preclinical models.
Another potential future direction is the development of TAK-659 analogs with improved pharmacokinetic properties, such as increased bioavailability or longer half-life. These analogs could potentially improve the efficacy and safety of TAK-659 in clinical settings.
Conclusion
TAK-659 is a small molecule inhibitor that has shown promising results in preclinical studies for its potential use in treating various types of cancer. This compound works by inhibiting the activity of several signaling pathways that are involved in cancer cell growth and survival, and has been shown to induce cell death and inhibit tumor growth in animal models. While further research is needed to determine the safety and efficacy of TAK-659 in humans, this compound has the potential to be a valuable addition to the arsenal of cancer treatments available to patients.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 4-fluoro-N-isopropylbenzamide with 4-(2H-1,2,3-benzotriazol-2-yl)aniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The resulting compound is then purified through various methods, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been studied extensively in preclinical models for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, TAK-659 has been shown to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival, including the B-cell receptor (BCR) pathway, the Toll-like receptor (TLR) pathway, and the interleukin-1 receptor (IL-1R) pathway.
Eigenschaften
IUPAC Name |
N-[4-(benzotriazol-2-yl)phenyl]-4-fluoro-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O/c1-15(2)26(22(28)16-7-9-17(23)10-8-16)18-11-13-19(14-12-18)27-24-20-5-3-4-6-21(20)25-27/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFJTZIYVMXFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-(4-benzotriazol-2-ylphenyl)-4-fluoro-N-isopropyl- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6133581.png)

![1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}-2-propanol](/img/structure/B6133595.png)
![N-[(1,2-dimethyl-1H-indol-3-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6133608.png)
![N-(3,4-dimethoxyphenyl)-1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-3-piperidinamine](/img/structure/B6133609.png)
![ethyl 1-[(5-chloro-2-thienyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6133612.png)
![7-(4-cyclohexyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6133630.png)
![1-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B6133635.png)
![1-benzyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinamine](/img/structure/B6133638.png)
![methyl 4-(5-{[methyl(tetrahydro-3-furanyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6133641.png)

![(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}phenyl)(phenyl)methanone](/img/structure/B6133650.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B6133674.png)